molecular formula C13H9IN2S B14002702 7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine CAS No. 832694-09-4

7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine

Cat. No.: B14002702
CAS No.: 832694-09-4
M. Wt: 352.20 g/mol
InChI Key: NAIFIWAORYXZLB-UHFFFAOYSA-N
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Description

7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of an iodine atom at the 7th position, a phenyl group at the 3rd position, and an amine group at the 4th position of the thieno[3,2-c]pyridine ring system. Thienopyridines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, reduction can yield amines or alcohols, and substitution can yield various substituted thieno[3,2-c]pyridines.

Scientific Research Applications

7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of the phenyl group and the amine group also contributes to its distinct chemical and biological properties.

Properties

CAS No.

832694-09-4

Molecular Formula

C13H9IN2S

Molecular Weight

352.20 g/mol

IUPAC Name

7-iodo-3-phenylthieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C13H9IN2S/c14-10-6-16-13(15)11-9(7-17-12(10)11)8-4-2-1-3-5-8/h1-7H,(H2,15,16)

InChI Key

NAIFIWAORYXZLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC=C3I)N

Origin of Product

United States

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